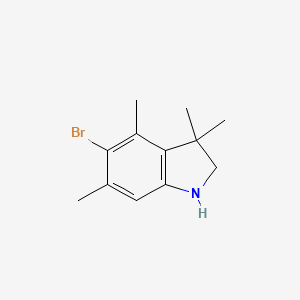

5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole

Descripción

5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole is a brominated indole derivative characterized by a partially saturated dihydroindole core with four methyl substituents at positions 3, 3, 4, and 6, along with a bromine atom at position 3. This structural motif confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research.

Propiedades

Fórmula molecular |

C12H16BrN |

|---|---|

Peso molecular |

254.17 g/mol |

Nombre IUPAC |

5-bromo-3,3,4,6-tetramethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H16BrN/c1-7-5-9-10(8(2)11(7)13)12(3,4)6-14-9/h5,14H,6H2,1-4H3 |

Clave InChI |

PUFYPYUSFRANFC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C(=C1Br)C)C(CN2)(C)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole typically involves several steps, starting from readily available precursors. One common method involves the bromination of 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Análisis De Reacciones Químicas

5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized indoles.

Aplicaciones Científicas De Investigación

5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The bromine atom and methyl groups can influence its binding affinity and selectivity, leading to specific biological effects. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways .

Comparación Con Compuestos Similares

Key Observations :

Key Observations :

- Microwave-assisted methods achieve higher yields (77–80%) compared to Cu(I)-catalyzed click chemistry (25–50%) .

- Sterically hindered substituents (e.g., tetramethyl groups) may require optimized catalysts or elevated temperatures for efficient cyclization .

Physicochemical Properties

Comparative data for selected analogs:

Key Observations :

Key Observations :

- Bromine’s presence correlates with antimicrobial and enzyme-inhibitory activity .

- Methyl groups may enhance blood-brain barrier penetration, relevant to CNS-targeting therapeutics .

Crystallographic Analysis

Crystal structures of brominated indoles reveal key packing interactions:

Actividad Biológica

5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole (CAS No. 1695396-50-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including cytotoxicity, anti-cancer effects, and potential applications in various therapeutic areas.

- Molecular Formula : C₁₂H₁₆BrN

- Molecular Weight : 254.17 g/mol

- CAS Number : 1695396-50-9

Biological Activity Overview

The biological activity of 5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole has been evaluated through various studies focusing on its cytotoxicity against cancer cell lines and other pharmacological effects.

Cytotoxicity Studies

A study conducted by researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast cancer cells (BT-549) with a log(10)GI(50) value of -6.40. Additionally, it showed notable activity against non-small cell lung cancer (NCI-H23) and ovarian cancer cell lines (IGROV1), with log(10)GI(50) values of -6.10 and -6.02 respectively .

| Cell Line | Log(10)GI(50) |

|---|---|

| BT-549 | -6.40 |

| NCI-H23 | -6.10 |

| IGROV1 | -6.02 |

The mechanism by which 5-Bromo-3,3,4,6-tetramethyl-2,3-dihydro-1H-indole exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. The compound may interact with specific cellular pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

- Cytotoxic Evaluation : In a series of experiments involving the evaluation against a panel of 60 human tumor cell lines, the compound demonstrated a broad spectrum of activity, particularly against solid tumors .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on the indole framework in enhancing biological activity. Variations in substituents at different positions on the indole ring have been shown to affect potency and selectivity towards various cancer types .

- Potential Applications : Beyond its anti-cancer properties, there is ongoing research into the compound's potential as an anticoagulant agent due to its interactions with coagulation factors . This dual activity could position it as a versatile candidate for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.